
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dimethylamino and fluorophenyl groups in this compound may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- typically involves the reaction of cyanuric chloride with dimethylamine and p-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The reaction mechanism involves nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the dimethylamino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of dimethylamino and fluorophenyl groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
s-Triazine: The parent compound, known for its wide range of applications.
2,4,6-Tris(dimethylamino)-s-Triazine: A similar compound with three dimethylamino groups.
2,4,6-Tris(p-fluorophenyl)-s-Triazine: A compound with three fluorophenyl groups.
Uniqueness
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is unique due to the combination of dimethylamino and fluorophenyl groups, which may impart distinct chemical and physical properties compared to other s-Triazine derivatives.
Properties
CAS No. |
43027-27-6 |
|---|---|
Molecular Formula |
C13H16FN5 |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16FN5/c1-18(2)12-15-11(16-13(17-12)19(3)4)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |
InChI Key |
XAHDJBWAPOPLMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=C(C=C2)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


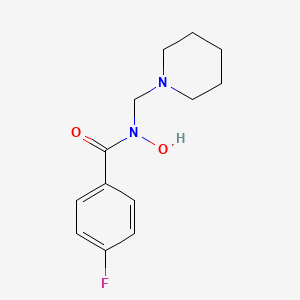
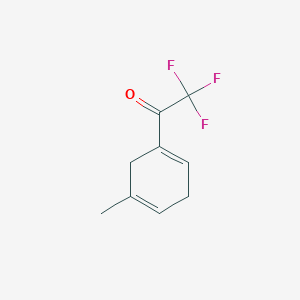
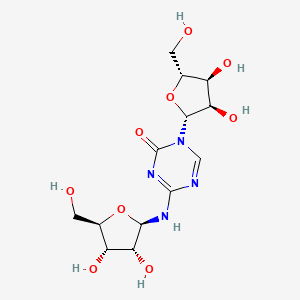

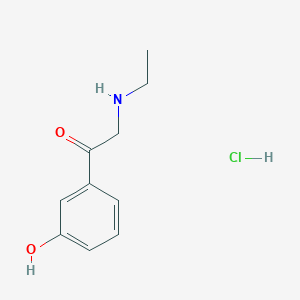


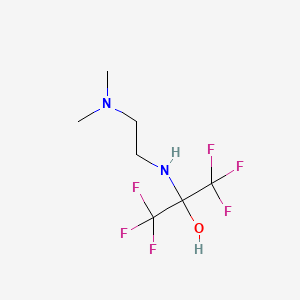
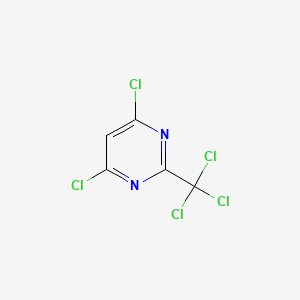
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
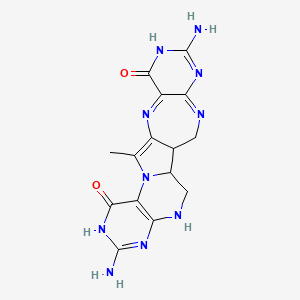

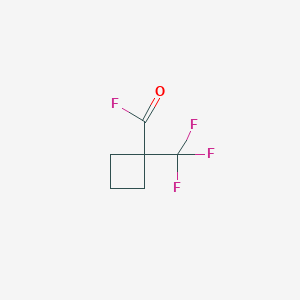
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
